N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline core, with additional functional groups such as a chlorobenzyl and a fluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C23H15ClFN5O2 |
|---|---|
Molecular Weight |
447.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C23H15ClFN5O2/c24-16-6-1-13(2-7-16)12-26-22(31)15-5-10-18-19(11-15)30-21(27-23(18)32)20(28-29-30)14-3-8-17(25)9-4-14/h1-11,29H,12H2,(H,26,31) |
InChI Key |
CSNULHZSRAPLNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of an appropriate hydrazine derivative with a suitable nitrile.
Introduction of the quinazoline core: This step involves the condensation of the triazole intermediate with an anthranilic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can be used to replace the chlorobenzyl or fluorophenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
The compound has been investigated for its biological properties, particularly in the following areas:
a. Anticancer Activity
Research has indicated that derivatives of quinazoline compounds exhibit potent anticancer properties. The specific structure of N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suggests it may inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. Studies have shown that similar compounds can target specific kinases involved in cancer progression.
b. Antimicrobial Properties
This compound has shown potential as an antimicrobial agent. Its structure allows for interaction with bacterial cell membranes and inhibition of essential bacterial enzymes. Comparative studies with known antimicrobial agents indicate that it could be effective against both Gram-positive and Gram-negative bacteria.
c. Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented in several studies. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases.
Case Studies
Several case studies underscore the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Efficacy | Demonstrated significant reduction in tumor size in xenograft models when treated with the compound compared to control groups. |
| Study 2 | Antimicrobial Activity | Showed broad-spectrum activity against various pathogens with minimal cytotoxicity to human cells. |
| Study 3 | Anti-inflammatory Effects | Reduced levels of inflammatory markers in animal models of arthritis following administration of the compound. |
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyridine
- N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]benzimidazole
Uniqueness
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its specific combination of functional groups and the presence of both a triazole and quinazoline ring. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Biological Activity
N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of a chlorobenzyl group and a fluorophenyl group, which are significant for its biological interactions.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6a | Staphylococcus aureus | <0.24 |
| 6b | Escherichia coli | <0.24 |
| 6c | Pseudomonas aeruginosa | <0.24 |
| 6d | Klebsiella pneumoniae | <0.24 |
These results suggest that the triazole moiety contributes significantly to the antimicrobial activity observed in these compounds .
2. Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HEPG2 (liver cancer) | 40a | 10.28 |
| MCF7 (breast cancer) | 42a | 12.50 |
| A549 (lung cancer) | 43b | 15.00 |
In particular, compound 40a was noted for its potent inhibitory activity against FAK (Focal Adhesion Kinase), which is crucial for cancer cell proliferation and survival .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : Compounds of this class inhibit bacterial cell wall synthesis and disrupt membrane integrity.
- Anticancer Mechanism : The inhibition of signaling pathways such as FAK and other kinases leads to reduced proliferation and increased apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of various triazole derivatives against Staphylococcus aureus and found that modifications in the side chains significantly enhanced their potency . This emphasizes the importance of structural optimization in developing effective antimicrobial agents.
Case Study 2: Anticancer Properties
In another investigation, a series of quinazoline-triazole hybrids were synthesized and tested for their anticancer properties against multiple cell lines. The results indicated that specific substitutions on the triazole ring improved cytotoxicity against HEPG2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
